molecular formula C8H13N3 B13265229 2-(5-Methylpyrimidin-2-yl)propan-1-amine

2-(5-Methylpyrimidin-2-yl)propan-1-amine

Cat. No.: B13265229
M. Wt: 151.21 g/mol
InChI Key: UKRNVGAPPQJVPK-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Derivatives in Chemical Sciences

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical and biological sciences. namibian-studies.com It is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of DNA and RNA. acs.org Beyond its role in nucleic acids, the pyrimidine scaffold is found in various natural products, including vitamin B1 (thiamine). ijpsjournal.com

In medicinal chemistry, pyrimidine derivatives are recognized as a "privileged structure" because they can interact with a wide range of biological targets through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. namibian-studies.comnih.gov This versatility has led to the development of numerous drugs with a pyrimidine core. These compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. acs.orgijpsjournal.com For instance, well-known drugs like the anticancer agent Imatinib and the antibacterial Iclaprim feature the pyrimidine moiety, highlighting its significance in modern therapeutics. ijpsjournal.com The amenability of the pyrimidine ring to chemical modification allows for the synthesis of large libraries of compounds, making it an attractive scaffold for drug discovery and development programs. namibian-studies.commdpi.com

Scope and Objectives of Research on 2-(5-Methylpyrimidin-2-yl)propan-1-amine

While the broader family of pyrimidine derivatives is well-studied, specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the potential scope and objectives for investigating this compound can be inferred from studies on structurally related molecules. The primary motivation for synthesizing and evaluating this specific amine would be to explore novel structure-activity relationships (SAR) within the aminopyrimidine class.

Research objectives for a novel compound like this compound would likely encompass several key areas:

Anticancer Activity: Given that many aminopyrimidine derivatives show potent activity against various cancer cell lines, a primary objective would be to screen this compound for its antiproliferative effects. nih.gov Research on related structures suggests that the aminopyrimidine core can act as a scaffold for inhibitors of protein kinases, which are crucial regulators of cell growth and are often dysregulated in cancer. nih.gov

Antimicrobial Properties: 2-Aminopyrimidine derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. ijpsjournal.com A key research goal would be to assess the efficacy of this compound against a panel of pathogenic bacteria and fungi, including drug-resistant strains. Studies on other 2-aminopyrimidines have shown they can modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance, making this another important avenue for investigation. nih.gov

Anti-inflammatory and Antioxidant Potential: The pyrimidine nucleus is associated with both anti-inflammatory and antioxidant activities. nih.gov Research would likely involve in vitro assays to determine if this compound can inhibit inflammatory pathways or scavenge free radicals, which are implicated in a variety of chronic diseases. nih.gov

Synthesis and Characterization: A foundational research objective would be the development of an efficient and scalable synthetic route to produce high-purity this compound. mdpi.com This would be followed by thorough characterization using modern spectroscopic and analytical techniques to confirm its structure and properties. namibian-studies.com

The specific combination of the 5-methyl group on the pyrimidine ring and the 1-aminopropan-2-yl side chain presents a unique chemical architecture. Scientific inquiry would aim to understand how these specific substitutions influence the compound's physicochemical properties, such as solubility and membrane permeability, and ultimately, its interaction with biological targets.

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified.

Property Predicted Value
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 51.7 Ų

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-(5-methylpyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H13N3/c1-6-4-10-8(11-5-6)7(2)3-9/h4-5,7H,3,9H2,1-2H3

InChI Key

UKRNVGAPPQJVPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(C)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(5-Methylpyrimidin-2-yl)propan-1-amine

The synthesis of the title compound, this compound, can be approached through several strategic pathways. These routes primarily rely on the construction of the pyrimidine (B1678525) core followed by the introduction of the propan-1-amine side chain, or the coupling of a pre-functionalized pyrimidine with a suitable side-chain precursor.

Precursor Chemistry and Reaction Pathways

Two principal retrosynthetic approaches dominate the strategy for synthesizing this compound. The first involves a nucleophilic substitution or a cross-coupling reaction on a pre-formed pyrimidine ring, while the second employs a reductive amination of a pyrimidine ketone precursor.

Pathway A: Nucleophilic Substitution on a Halogenated Pyrimidine

A common and effective strategy involves the use of a halogenated pyrimidine, such as 2-chloro-5-methylpyrimidine (B1361109) , as a key precursor. This intermediate can be synthesized through multi-step sequences. For instance, a known method involves the condensation of propionaldehyde (B47417) with an acrylic ester, followed by amination to form a dihydropyridone. Subsequent halogenation, dehydrohalogenation, and chlorination yield the desired 2-chloro-5-methylpyrimidine. epo.orggoogle.com Once obtained, this chloro-derivative serves as an electrophile for the introduction of the amine side chain. A direct nucleophilic aromatic substitution (SNAr) with 2-aminopropane could be envisioned, although the reaction might require forcing conditions.

Pathway B: Reductive Amination of a Pyrimidine Ketone

An alternative and often milder approach is the reductive amination of a ketone precursor. wikipedia.org In this pathway, the key intermediate is 1-(5-methylpyrimidin-2-yl)propan-1-one . This ketone can be subjected to a reaction with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the target primary amine. organic-chemistry.orgmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered in other amination methods. masterorganicchemistry.com

The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents that selectively reduce the imine in the presence of the ketone are preferred for one-pot syntheses.

Table 1: Key Precursors and Corresponding Reaction Pathways

PrecursorChemical StructurePrimary Reaction PathwayKey Transformation
2-Chloro-5-methylpyrimidine2-Chloro-5-methylpyrimidine StructureNucleophilic Substitution / Cross-CouplingC-N bond formation at C2 position
1-(5-Methylpyrimidin-2-yl)propan-1-one1-(5-Methylpyrimidin-2-yl)propan-1-one StructureReductive AminationConversion of a carbonyl group to an amine

Catalytic Approaches in Pyrimidine Amine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of pyrimidine amines, both transition-metal-catalyzed cross-coupling and catalytic hydrogenation are highly relevant.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl or heteroaryl halides and amines. nih.govnih.gov It is particularly applicable to Pathway A, using 2-chloro-5-methylpyrimidine as the substrate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like sodium tert-butoxide) in an inert solvent like toluene. nih.govresearchgate.net This method offers a significant advantage over traditional SNAr reactions, which may require harsh conditions and can suffer from low regioselectivity with poly-halogenated substrates. thieme-connect.com

Catalytic Reductive Amination: In Pathway B, the reduction of the intermediate imine can be achieved using catalytic hydrogenation. wikipedia.org Various heterogeneous catalysts, including palladium, platinum, or nickel on a solid support (e.g., carbon), are effective for this transformation. umich.edu This approach is considered a green chemistry method as it often uses molecular hydrogen as the reductant and typically generates water as the only byproduct. wikipedia.org More recently, rhodium-based catalysts have also been shown to be highly active for the hydrogenation of pyridines under mild conditions. rsc.org

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

For Buchwald-Hartwig amination , key parameters to consider include the choice of catalyst, ligand, base, and solvent. The ligand plays a crucial role in the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results. The choice of base is also critical, as it must be strong enough to deprotonate the amine without causing unwanted side reactions. nih.gov

In the case of nucleophilic aromatic substitution , particularly on chloropyrimidines, the reaction can generate hydrochloric acid (HCl) as a byproduct. This acid can protonate the product amine, rendering it unreactive. Therefore, the addition of a suitable base to act as an acid scavenger or buffer is crucial for the reaction to proceed to completion. researchgate.net

For reductive amination , the selection of the reducing agent is paramount. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are favored reagents because they are mild enough to not reduce the starting ketone but are effective at reducing the intermediate iminium ion. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically run under weakly acidic conditions (pH ~5-6) to facilitate imine formation without deactivating the amine nucleophile. wikipedia.org

Table 2: Optimization Parameters for Synthesis Strategies

StrategyKey Parameters for OptimizationTypical Conditions / Reagents
Buchwald-Hartwig AminationCatalyst, Ligand, Base, Solvent, TemperaturePd(OAc)₂, Xantphos, NaOtBu, Toluene, 80-110 °C
Reductive AminationReducing Agent, pH, Solvent, Amine SourceNaBH₃CN or NaBH(OAc)₃, Acetic Acid, Methanol/DCE, NH₄OAc
Catalytic HydrogenationCatalyst, H₂ Pressure, Temperature, SolventPd/C, PtO₂, or Rh₂O₃, 1-50 bar H₂, 25-80 °C, Methanol/Ethanol

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues allows for the exploration of structure-activity relationships in medicinal chemistry and materials science. Modifications can be targeted at either the pyrimidine core or the propan-1-amine side chain.

Structural Modifications of the Pyrimidine Core

The 5-methylpyrimidine (B16526) scaffold offers several opportunities for structural diversification.

Modification at the 5-position: The methyl group itself is a point for modification. For instance, enzymatic hydroxylation can convert 5-methylpyrimidines into 5-hydroxymethylpyrimidine derivatives, which can be further functionalized. mdpi.comresearchgate.net Alternatively, starting from a 5-halopyrimidine precursor (e.g., 5-bromo-2-chloropyrimidine), a wide array of substituents can be introduced at the 5-position via palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions. mdpi.comresearchgate.net

Modification at other ring positions: By starting with polyhalogenated pyrimidines, such as 2,4-dichloropyrimidine, sequential and regioselective substitution reactions can be performed. The C4 position in 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the C2 position, allowing for the stepwise introduction of different functionalities. thieme-connect.com

Modifications of the Propan-1-amine Moiety

The primary amine of the propan-1-amine side chain is a versatile functional group for derivatization.

N-Alkylation: The primary amine can be converted into secondary or tertiary amines through alkylation. While direct alkylation with alkyl halides can lead to polyalkylation, a controlled and stepwise approach is offered by reductive amination. masterorganicchemistry.com Reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent allows for the clean introduction of a single alkyl group per step. masterorganicchemistry.com

N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. rsc.orgshaalaa.comvedantu.com This modification is often used to alter the electronic and steric properties of the side chain.

Stereoselective Synthesis Approaches

The synthesis of specific enantiomers of chiral amines like this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis, which selectively produces a single enantiomer, can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis from prochiral precursors.

One common approach to obtaining enantiomerically pure amines is through the chiral resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base.

Another powerful resolution technique is chiral chromatography . High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the enantiomers of a racemic amine. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. rsc.orgresearchgate.netmdpi.comnih.gov

Alternatively, asymmetric synthesis allows for the direct formation of a specific enantiomer, often with high enantiomeric excess (ee). A prevalent method is the asymmetric reduction of a prochiral imine or a related precursor. For the synthesis of this compound, a hypothetical prochiral precursor would be the corresponding imine or ketimine. This intermediate could then be stereoselectively reduced using a chiral catalyst. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral ligands, are widely used for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. google.comresearchgate.net

Enzymatic methods also offer a highly selective route to chiral amines. Transaminases , for instance, can catalyze the asymmetric amination of a ketone precursor, such as 2-(5-methylpyrimidin-2-yl)propan-2-one, to yield the desired chiral amine. google.comnih.gov These biocatalytic methods are advantageous due to their high stereoselectivity and mild reaction conditions. Lipases can also be employed in the kinetic resolution of racemic amines, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer. rsc.orgmdpi.com

The choice of a particular stereoselective approach depends on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required enantiomeric purity. Below is a table summarizing these potential stereoselective methods.

Method Description Key Reagents/Components Advantages Potential Challenges
Chiral Resolution Separation of enantiomers from a racemic mixture.Chiral resolving agents (e.g., tartaric acid derivatives), Chiral stationary phases (for HPLC).Well-established, applicable to a wide range of amines.Maximum theoretical yield is 50% for the desired enantiomer, may require optimization of resolving agent and conditions.
Asymmetric Hydrogenation Stereoselective reduction of a prochiral imine or enamine.Chiral transition metal catalysts (e.g., Rh, Ru, Ir complexes with chiral ligands), H₂ gas.High enantioselectivity, potentially high yield.Catalyst can be expensive, optimization of reaction conditions is often necessary.
Enzymatic Transamination Asymmetric amination of a prochiral ketone.Transaminase enzymes, amine donor (e.g., isopropylamine).Excellent enantioselectivity, mild and environmentally friendly conditions.Enzyme stability and substrate scope can be limiting, may require protein engineering.
Enzymatic Kinetic Resolution Selective reaction of one enantiomer in a racemic mixture.Lipase enzymes, acyl donor.High selectivity, mild conditions.Maximum theoretical yield is 50%, requires efficient separation of product and unreacted enantiomer.

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for mapping the molecular architecture of "2-(5-Methylpyrimidin-2-yl)propan-1-amine". By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

For "this compound," the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to each unique proton environment. The protons on the pyrimidine (B1678525) ring, the methyl group attached to the ring, the methine and methylene (B1212753) groups of the propane (B168953) chain, the terminal methyl group, and the amine group would each produce characteristic resonances. docbrown.infodocbrown.info The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable connectivity information. docbrown.info

The ¹³C NMR spectrum provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in the pyrimidine ring, the methyl substituents, and the propane chain would yield a separate signal.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrimidine-H~8.5Singlet (s)2H
CH-CH₂NH₂~3.0 - 3.2Multiplet (m)1H
CH₂NH₂~2.8 - 3.0Multiplet (m)2H
Pyrimidine-CH₃~2.4Singlet (s)3H
NH₂~1.5 - 2.5 (broad)Singlet (s)2H
CH-CH₃~1.2Doublet (d)3H
Predicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)
Pyrimidine C (quaternary, adjacent to N)~165 - 170
Pyrimidine CH~155 - 158
Pyrimidine C (quaternary, with CH₃)~130 - 135
CH₂NH₂~45 - 50
CH-CH₂~35 - 40
CH-CH₃~18 - 22
Pyrimidine-CH₃~15 - 20

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound by measuring its mass-to-charge ratio (m/z). In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the unambiguous calculation of the molecular formula.

For "this compound" (C₈H₁₃N₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. docbrown.info The fragmentation pattern provides further structural evidence. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is often a dominant process. docbrown.info

Predicted Mass Spectrometry Fragmentation Data

m/z ValuePredicted Fragment IonNotes
151[C₈H₁₃N₃]⁺Molecular Ion Peak [M]⁺
136[M - CH₃]⁺Loss of a methyl group
122[M - CH₂NH₂]⁺Alpha-cleavage, loss of aminomethyl radical
30[CH₂NH₂]⁺Fragment from alpha-cleavage, often a base peak for primary amines

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info As a primary amine, "this compound" is expected to show characteristic absorption bands. orgchemboulder.comspectroscopyonline.com

Characteristic Infrared Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3300-3500 (two bands, typically weak to medium) libretexts.org
C-H StretchAliphatic (sp³)2850-3000
C=N and C=C StretchPyrimidine Ring1400-1650
N-H Bend (Scissoring)Primary Amine (-NH₂)1580-1650 orgchemboulder.com
C-N StretchAliphatic Amine1020-1250 docbrown.info

Chromatographic Separation and Purity Assessment (e.g., Liquid Chromatography-Mass Spectrometry, Gel Permeation Chromatography)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. qub.ac.uk For purity assessment of "this compound," a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The compound is separated from impurities based on differences in their polarity and affinity for the stationary phase. nih.gov

The eluent from the HPLC column is directed into the mass spectrometer, which provides mass information for the parent compound and any co-eluting impurities. This allows for both quantification of purity (from the LC chromatogram) and identification of impurities (from their mass spectra). thermofisher.com

Hypothetical LC-MS Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
MS DetectorElectrospray Ionization (ESI), Positive Mode
MS Scan Rangem/z 50-500

Gel Permeation Chromatography (GPC)

While GPC is more commonly used for separating large molecules like polymers based on their size, its application for a small molecule like "this compound" is limited to specialized cases, such as analyzing its potential binding to macromolecules or its aggregation behavior under specific conditions. For routine purity assessment, LC-based methods are far more prevalent and informative.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is fundamental for confirming that the empirical formula of the synthesized compound matches the theoretical composition. For "this compound" (C₈H₁₃N₃), the experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the calculated theoretical values within an acceptable margin of error, typically ±0.4%. researchgate.net

Elemental Composition Data

ElementMolecular FormulaTheoretical Percentage (%)Expected Experimental (%)
Carbon (C)C₈H₁₃N₃63.54%63.54 ± 0.4
Hydrogen (H)8.66%8.66 ± 0.4
Nitrogen (N)27.79%27.79 ± 0.4

Computational and Theoretical Investigations

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, such as Density Functional Theory (DFT), are employed to investigate the distribution of electrons within a molecule and to calculate various quantum chemical parameters that describe its reactivity.

Recent computational studies have shed light on the electronic properties of pyrimidine (B1678525) derivatives. For a series of related compounds, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has been a key area of investigation. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A larger HOMO-LUMO gap generally corresponds to higher stability and lower reactivity.

While specific values for 2-(5-Methylpyrimidin-2-yl)propan-1-amine are not detailed in the currently available literature, a comparative study on a set of five structurally similar compounds provides valuable context. In this study, a compound designated as "compound 1" exhibited the largest HOMO-LUMO gap of 5.349 eV, suggesting it is the most stable among the tested molecules. researchgate.net Conversely, "compounds 2 and 5" displayed the smallest energy gaps, indicating higher reactivity. researchgate.net

The following table summarizes the calculated electronic properties for a selection of related pyrimidine derivatives from a comparative study.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Electrophilicity Index (ω)
Compound 1 -6.657-1.3085.3492.67451.488
Compound 2 -6.438-1.4125.0262.5131.571
Compound 5 -6.501-1.4755.0262.5131.621

Data extracted from a comparative study of five related compounds. researchgate.net

Molecular Interactions and Ligand Efficiency Prediction

The therapeutic effect of a drug molecule is contingent upon its interaction with a biological target, typically a protein. Computational docking and molecular dynamics simulations are instrumental in predicting and analyzing these interactions at the molecular level. These methods can elucidate the binding mode of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score.

For pyrimidine derivatives, computational studies have been employed to predict their binding affinity to various protein targets. For instance, in a study targeting proteins associated with SARS-CoV-2, a series of compounds were docked into the active sites of the human receptor ACE2, the receptor-binding domain (RBD) of the SARS-CoV-2 S-protein, the Papain-like proteinase (PLpro), and the RNA-dependent RNA polymerase (RdRp). researchgate.net The results of such studies can identify promising candidates for further experimental validation.

Ligand efficiency (LE) is a crucial metric in drug design that relates the binding affinity of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms. It provides a measure of the binding energy per atom, allowing for the comparison of compounds of different sizes. A higher LE value is generally desirable, as it indicates that a molecule achieves a strong binding affinity with a relatively small number of atoms. While specific ligand efficiency values for this compound are not available, the concept is widely applied in the evaluation of related compounds to guide the optimization of lead structures into viable drug candidates.

Predictive Studies of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In addition to binding to its therapeutic target, a successful drug molecule must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are now routinely used to predict these properties early in the drug discovery process, helping to identify compounds that are more likely to succeed in clinical trials.

Computational models can predict a wide range of ADME parameters. For instance, a molecule's potential for oral bioavailability can be assessed by predicting its intestinal absorption and its compliance with established guidelines such as Lipinski's Rule of Five. The ability of a compound to cross the blood-brain barrier is another critical parameter for drugs targeting the central nervous system.

For a series of related pyrimidine compounds, in silico ADME predictions have been performed. researchgate.net These studies often analyze properties such as solubility, permeability, and potential interactions with metabolic enzymes. The results of these predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through chemical modification. For example, in a study of five related compounds, it was predicted that "compounds 1, 3, and 5" are less toxic and suitable for oral consumption based on their pharmacokinetic profiles. researchgate.net

The following table presents a selection of predicted ADME properties for a set of related compounds.

CompoundPredicted Oral BioavailabilityPredicted Blood-Brain Barrier PermeationLipinski's Rule of Five Compliance
Compound 1 FavorableLowCompliant
Compound 3 FavorableLowCompliant
Compound 5 FavorableModerateCompliant

Predictive data based on a computational study of related pyrimidine derivatives. researchgate.net

In Vitro Biological Activity and Pharmacological Profiling

Enzyme Inhibition Studies

No published research was found detailing the enzyme inhibition properties of 2-(5-Methylpyrimidin-2-yl)propan-1-amine.

Kinase Inhibition Profiles (e.g., PfGSK3, PfPK6, JAK2, PDE2)

There is no available data on the inhibitory activity of this compound against the kinases PfGSK3, PfPK6, JAK2, or PDE2.

Deubiquitinase Inhibition (e.g., USP1/UAF1)

Information regarding the inhibitory effects of this compound on deubiquitinases, including the USP1/UAF1 complex, could not be located.

Antimicrobial Activity Assessment

No studies reporting the antimicrobial screening of this compound were identified.

In Vitro Antibacterial Screening

There is no available data concerning the in vitro antibacterial activity of this compound against any bacterial strains.

In Vitro Antifungal Screening

No information has been published on the in vitro antifungal properties of this compound.

In Vitro Antiparasitic Activity (e.g., Antimalarial Activity)

There are no research findings available that describe the in vitro antiparasitic or antimalarial activity of this compound.

Cellular Process Modulation and Cell-Based Assays

There is no published research detailing the effects of this compound on cellular pathways or its activity in cell-based assays. Studies investigating its impact on processes such as cell proliferation, apoptosis, or other specific cellular functions have not been reported. Consequently, data on its potential to modulate cellular behavior is absent from scientific literature.

Receptor Binding and Modulation Studies

Information regarding the affinity of this compound for any biological receptor is not available. There are no published studies that have characterized its binding profile or its potential agonist, antagonist, or modulatory effects at any specific receptor targets. While a compound named Azelaprag, which contains a (5-methylpyrimidin-2-yl)butane-2-sulfonamide moiety, has been identified as an apelin receptor agonist, the pharmacological activity of this much larger and structurally different molecule cannot be extrapolated to this compound.

In Vitro Metabolic Stability and Drugability Assessment

The metabolic fate of this compound in in vitro systems has not been documented. There are no available reports on its stability in liver microsomes, hepatocytes, or other metabolic assay systems. Furthermore, its potential for drug-drug interactions, such as inhibition or induction of cytochrome P450 enzymes, remains uninvestigated. Similarly, key drugability assessments, including liability for the human Ether-à-go-go-Related Gene (hERG) channel, have not been publicly reported for this specific compound. While general trends in hERG liability are often associated with certain chemical features, specific experimental data for this compound is absent.

Due to the lack of available data, no data tables can be generated for the in vitro biological activity and pharmacological profile of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Features with Specific Biological Activities (e.g., fungicidal, insecticidal, enzyme inhibition)

The pyrimidine (B1678525) scaffold is a versatile pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including fungicidal, insecticidal, and enzyme inhibitory effects. wjarr.comnih.govresearchgate.net The specific activity is largely determined by the nature and position of substituents on the pyrimidine ring and its side chains.

Fungicidal Activity: Research on pyrimidine derivatives has identified key structural features for potent antifungal activity. For instance, certain aminopyrimidine derivatives have shown significant efficacy against various phytopathogenic fungi. nih.gov The fungicidal activity of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea highlights the importance of the trifluoromethyl group at the 6-position and a substituted phenyl group at the 4-position of the pyrimidine ring. mdpi.com In a series of pyrimidinamine derivatives containing a pyridin-2-yloxy moiety, the presence of a difluoromethyl group at the 6-position of the pyrimidine ring was found to be crucial for activity against corn rust. researchgate.net

Insecticidal Activity: Similarly, specific structural motifs are associated with insecticidal properties. A study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore demonstrated their activity against Aedes aegypti. nih.gov The structure-activity relationship indicated that the substituents on the pyrimidine ring play a significant role in their mosquitocidal effects. nih.gov Another study on pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety revealed that compounds with a chloro or bromo substitution at the 5-position and a 1-fluoroethyl group at the 6-position of the pyrimidine ring exhibited broad-spectrum insecticidal activity. nih.govacs.org

Enzyme Inhibition: Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. For example, pyrimethamine, a pyrimidine derivative, is an antimalarial agent that inhibits the dihydrofolate reductase enzyme in Plasmodium falciparum. researchgate.net The design of pyrimidine-based compounds as enzyme inhibitors often involves creating structures that mimic the natural substrate or bind to the active site of the target enzyme. For instance, pyrimidine analogues have been designed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK), a key target in the treatment of certain cancers and autoimmune diseases. nih.gov The inhibitory potency of these compounds is highly dependent on the specific substitution patterns on the pyrimidine core. nih.gov

Impact of Substituent Patterns on Pyrimidine Core Activity

The type, size, and electronic properties of substituents on the pyrimidine core have a profound impact on the biological activity of the resulting compounds. nih.govresearchgate.net

The introduction of different functional groups at various positions of the pyrimidine ring can modulate the molecule's interaction with its biological target. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, removal of one of the nitrogen atoms from the pyrimidine core to form a pyridine (B92270) analog resulted in a decrease in activity, which could be partially restored by introducing a cyano group. mdpi.com This suggests that the nitrogen atoms in the pyrimidine ring are important for binding to the target.

The presence of a methyl group, such as in "2-(5-Methylpyrimidin-2-yl)propan-1-amine," can also influence activity. A methyl group can affect the molecule's lipophilicity, steric profile, and metabolic stability. scialert.net In some cases, a methyl group at the 5-position of the pyrimidine ring has been shown to be favorable for biological activity. scialert.net

The following table summarizes the impact of different substituents on the pyrimidine core on fungicidal activity against Botrytis cinerea, based on a study of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines. mdpi.com

CompoundSubstituent at C4-phenylInhibition Rate (%) at 50 µg/mL
Analogue 14-F95.2
Analogue 24-Cl93.5
Analogue 34-Br92.1
Analogue 44-CH385.7
Analogue 5H80.3

Role of Amine Moiety Modifications in Activity and Selectivity

The amine moiety in compounds like "this compound" is a critical determinant of their biological activity and selectivity. Modifications to this part of the molecule can significantly alter its physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn affects its interaction with biological targets.

For instance, in a series of pyrimidin-4-amine derivatives, the nature of the substituent on the amine nitrogen was found to be crucial for their insecticidal and fungicidal activities. nih.govacs.org The length and branching of the alkyl chain, as well as the presence of aromatic or heterocyclic rings, can influence the compound's potency and spectrum of activity.

The propan-1-amine side chain in "this compound" provides a flexible linker that can allow the amine group to orient itself optimally for interaction with a target binding site. The stereochemistry of this side chain can also play a role in activity, with one enantiomer often being more active than the other.

Bioisosteric Replacements and Analogue Design Strategies

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its desired biological activity. cambridgemedchemconsulting.comnih.govacs.org This involves replacing a functional group with another group that has similar steric, electronic, or physicochemical properties.

In the context of pyrimidine derivatives, bioisosteric replacements can be applied to both the pyrimidine core and its substituents. For example, the pyrimidine ring itself can be considered a bioisostere of a phenyl ring or other aromatic systems, and this property is often exploited in drug design. nih.gov

The amine moiety can also be a target for bioisosteric replacement. For example, replacing the amine group with other functional groups capable of hydrogen bonding, such as a hydroxyl or thiol group, can lead to compounds with different activity profiles. The following table provides examples of common bioisosteric replacements for an amine group.

Original GroupBioisosteric ReplacementPotential Impact
-NH2-OHAlters hydrogen bonding, reduces basicity
-NH2-SHIncreases acidity, alters hydrogen bonding
-NH2-CH3Removes hydrogen bonding, increases lipophilicity

Analogue design strategies for pyrimidine-based compounds often involve a systematic exploration of the chemical space around a lead structure. This can include:

Substitution analysis: Introducing a variety of substituents at different positions of the pyrimidine ring to probe the steric and electronic requirements for activity.

Side chain modification: Altering the length, branching, and functional groups of the side chains to optimize interactions with the target.

Scaffold hopping: Replacing the pyrimidine core with other heterocyclic systems to explore new chemical space and potentially discover novel modes of action. rsc.org

These strategies, guided by SAR principles, are instrumental in the development of new and improved pyrimidine-based compounds for various applications.

Emerging Research Areas and Potential Applications in Chemical Sciences

Application as Intermediates in Complex Organic Synthesis

The pyrimidine (B1678525) core is a fundamental component of numerous biologically active molecules, including nucleic acids and various pharmaceuticals. bohrium.com Consequently, substituted pyrimidines like 2-(5-methylpyrimidin-2-yl)propan-1-amine are valuable intermediates in the synthesis of more complex molecular architectures. The primary amine group and the nitrogen atoms in the pyrimidine ring offer multiple reactive sites for functionalization, making this compound a versatile precursor for a diverse array of chemical entities.

The synthesis of bioactive molecules often relies on the strategic incorporation of heterocyclic scaffolds. bohrium.com Pyrimidine derivatives, for instance, are key intermediates in the preparation of a wide range of therapeutic agents. researchgate.net The general synthetic utility of aminopyrimidines is well-documented, where they serve as nucleophiles in various cross-coupling and condensation reactions to build larger, more complex structures. Although specific examples detailing the use of this compound are not yet prevalent in the literature, the reactivity of its functional groups can be inferred from analogous systems.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystPotential Product
N-AcylationAcyl chloride, anhydrideAmide derivatives
N-AlkylationAlkyl halide, baseSecondary or tertiary amine derivatives
Reductive AminationAldehyde or ketone, reducing agentN-Substituted amine derivatives
Buchwald-Hartwig AminationAryl halide, palladium catalystN-Aryl pyrimidine derivatives
Schiff Base FormationAldehyde or ketoneImine derivatives

The development of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of medicinal chemistry. growingscience.com Multicomponent reactions, which allow for the construction of complex molecules in a single step, are often employed for the synthesis of pyrimidine-containing structures. bohrium.com The presence of both a primary amine and a pyrimidine ring in this compound makes it a suitable candidate for such reactions, potentially leading to the rapid generation of diverse chemical libraries for drug discovery.

Catalytic Applications in Industrial Processes

The application of catalysis is crucial for the development of efficient, selective, and environmentally benign industrial processes. oatext.comalliedacademies.orgoatext.com Nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, have been explored as ligands for transition metal catalysts. uwaterloo.ca The nitrogen atoms in the pyrimidine ring and the side-chain amine of this compound can coordinate with metal centers, influencing the catalyst's activity, selectivity, and stability.

Aminopyrimidine derivatives can act as ligands in a variety of catalytic transformations. For example, aminopyridinato ligands, which share structural similarities with aminopyrimidines, have been used to create well-defined early transition metal complexes for applications in olefin polymerization. vot.pl The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the heterocyclic ring, which in turn modulates the catalytic performance.

Table 2: Potential Catalytic Systems Employing Aminopyrimidine-Type Ligands

Catalyst TypeMetal CenterPotential Application
Homogeneous CatalystPalladium, Rhodium, RutheniumCross-coupling reactions, hydrogenations
Polymerization CatalystTitanium, ZirconiumOlefin polymerization
Asymmetric CatalystChiral metal complexesEnantioselective synthesis

The development of novel ligands is a key driver of innovation in catalysis. uwaterloo.ca The synthesis of ligands from readily available starting materials is a significant advantage. The modular nature of compounds like this compound allows for the systematic modification of the ligand structure to optimize catalytic activity for a specific industrial process. While the direct catalytic application of this specific compound is an area for future research, the broader class of aminopyrimidine ligands holds considerable promise. unn.edu.ng

Utilization as Research Tools in Biochemical and Molecular Biology Studies

Pyrimidine-based compounds are central to numerous biological processes, and their analogs are frequently used as tools to probe these systems. nih.gov The structural similarity of the pyrimidine core to the nucleobases found in DNA and RNA makes pyrimidine derivatives valuable as potential inhibitors or modulators of enzymes involved in nucleic acid metabolism. researchgate.net

Molecular docking studies are often employed to predict the interaction of small molecules with biological targets. nih.gov The structural features of this compound, including its hydrogen bond donors and acceptors, suggest that it could interact with the active sites of various enzymes. For instance, pyrimidine-based compounds have been investigated as kinase inhibitors, which are a critical class of drug targets in cancer therapy. acs.org

The development of selective and potent chemical probes is essential for dissecting complex biological pathways. While there is no specific literature on the use of this compound as a biochemical probe, its scaffold is present in molecules designed to interact with biological systems. For example, fused pyrimidine systems are being investigated for their diverse pharmacological activities. nih.gov The synthesis of derivatives of this compound, perhaps by attaching fluorescent tags or reactive groups, could yield valuable tools for studying protein-ligand interactions and for target identification in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Methylpyrimidin-2-yl)propan-1-amine, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The synthesis of pyrimidine derivatives often involves condensation reactions between substituted pyridyl-amines and aldehydes or ketones. For example, 5-substituted pyridin-2-amines can react with aromatic aldehydes under reflux in ethanol or methanol, followed by purification via column chromatography . Optimization may include adjusting solvent polarity, temperature, and stoichiometric ratios. Elemental analysis and NMR spectroscopy (e.g., δ = 3.52 ppm for H-10 in related compounds) are critical for verifying structural integrity .

Q. How can spectroscopic techniques (NMR, MS) be systematically applied to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on substituent effects. For pyrimidine derivatives, protons adjacent to nitrogen (e.g., NH₂ at δ = 7.50 ppm) and methyl groups (e.g., 5-methyl at δ = 2.10–2.30 ppm) are key identifiers .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 201–203 for dichloropyrimidines) and fragmentation patterns consistent with the amine and pyrimidine moieties .

Q. What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

  • Methodology : Follow guidelines for pyrimidine derivatives, including using fume hoods, nitrile gloves, and spill containment kits. Structural analogs (e.g., 2-aminopyrimidine) may release toxic fumes upon decomposition, necessitating inert atmospheres for storage .

Advanced Research Questions

Q. How can QSAR models predict the biological activity of this compound, and which parameters (e.g., Log P, SMR) are most critical?

  • Methodology : Use software like MOE to calculate descriptors such as lipophilicity (Log P), molar refractivity (SMR), and electronic parameters (Hammett constants). For pyrimidine analogs, QSAR equations often highlight Log P (optimal range: 1.5–3.0) and SMR (steric bulk) as determinants of antibacterial activity . Validate models with leave-one-out cross-validation (LOO-CV) and external test sets.

Q. What experimental and computational strategies resolve contradictions in activity data between this compound and its structural analogs?

  • Methodology :

  • Experimental : Compare MIC (Minimum Inhibitory Concentration) values against Gram-positive/-negative bacteria under standardized conditions (e.g., broth microdilution) .
  • Computational : Perform molecular docking to assess binding affinity variations (e.g., with bacterial DNA gyrase). Differences in substituent electronic profiles (e.g., 5-methyl vs. 5-fluoro) may explain divergent activities .

Q. How can factorial design optimize the synthesis and bioactivity screening of this compound derivatives?

  • Methodology : Implement a 2³ factorial design to evaluate factors like temperature (X₁), catalyst loading (X₂), and reaction time (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂) affecting yield or activity. For bioactivity, screen derivatives in a matrix varying substituents (e.g., alkyl, halogen) at positions 2 and 5 .

Q. What role does the 5-methyl group play in the stability and reactivity of this compound under physiological conditions?

  • Methodology : Conduct accelerated stability studies (pH 1–10, 40°C) with HPLC monitoring. Compare degradation rates with non-methylated analogs. Computational simulations (DFT) can reveal how methyl substitution affects electron density and susceptibility to hydrolysis .

Q. How can computational reaction path searches (e.g., quantum chemical calculations) guide the design of novel derivatives with enhanced selectivity?

  • Methodology : Use tools like GRRM or Gaussian to map transition states and intermediates for key reactions (e.g., nucleophilic substitution at the pyrimidine ring). Focus on reducing activation energy for desired pathways (e.g., amine alkylation) while sterically hindering side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.